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Metflurazon

Pro-herbicide activation Cytochrome P450 metabolism Carotenoid biosynthesis inhibition

Metflurazon (SAN 6706, Sandoz is a synthetic pyridazinone pro-herbicide belonging to the phenylpyridazinone class of carotenoid biosynthesis inhibitors. Unlike directly active bleaching herbicides such as norflurazon, metflurazon is intrinsically non-phytotoxic and requires metabolic N-demethylation—primarily mediated by cytochrome P450 monooxygenases—to generate the active phytoene desaturase (PDS) inhibitor norflurazon.

Molecular Formula C13H11ClF3N3O
Molecular Weight 317.69 g/mol
CAS No. 23576-23-0
Cat. No. B1676349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetflurazon
CAS23576-23-0
Synonyms4-chloro-5-dimethylamino-2-(alpha,alpha,alpha-trifluoro-m-tolyl)pyridazin-3(2H)-one
metflurazon
SAN 6706
SAN 6706-3197
SAN-6706
Sandoz 6706
Molecular FormulaC13H11ClF3N3O
Molecular Weight317.69 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl
InChIInChI=1S/C13H11ClF3N3O/c1-19(2)10-7-18-20(12(21)11(10)14)9-5-3-4-8(6-9)13(15,16)17/h3-7H,1-2H3
InChIKeyCYQMVKQKBFFDOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Metflurazon (CAS 23576-23-0): Pyridazinone Pro-Herbicide Procurement and Differentiation Guide


Metflurazon (SAN 6706, Sandoz 6706) is a synthetic pyridazinone pro-herbicide belonging to the phenylpyridazinone class of carotenoid biosynthesis inhibitors [1]. Unlike directly active bleaching herbicides such as norflurazon, metflurazon is intrinsically non-phytotoxic and requires metabolic N-demethylation—primarily mediated by cytochrome P450 monooxygenases—to generate the active phytoene desaturase (PDS) inhibitor norflurazon [2]. First characterized by Bartels and McCullough in 1972 as a potent inhibitor of carotenogenesis in higher plants, metflurazon has since served as a critical probe compound for dissecting herbicide bioactivation, species-selective toxicity, and carotenoid pathway regulation [1]. Its physicochemical profile includes a molecular weight of 317.69 g/mol, calculated logP of approximately 2.4–2.97, and water solubility of 10.5 mg/L at 23.5 °C .

Pro-herbicide requiring CYP450-mediated N-demethylation for activation
Enables conditional, metabolism-gated carotenoid biosynthesis inhibition studies
Research probe for species-selective bioactivation and resistance mechanism research

Why Norflurazon or Other Bleaching Herbicides Cannot Substitute for Metflurazon in Research and Industrial Applications


Metflurazon occupies a unique position among carotenoid biosynthesis inhibitors precisely because it is a pro-herbicide—a property that fundamentally precludes simple interchange with its active metabolite norflurazon or other direct-acting bleaching agents such as fluridone or difunon [1]. The compound's phytotoxic outcome is conditional upon the target organism's endogenous capacity for cytochrome P450-mediated N-demethylation, meaning that identical applied doses of metflurazon produce quantitatively different responses across species, tissues, and developmental stages depending on bioactivation enzyme expression [2]. Norflurazon, by contrast, inhibits phytoene desaturase directly with an I50 of 0.12 µM and requires no metabolic activation, eliminating the species-selectivity dimension inherent to metflurazon [3]. This bioactivation gate also governs environmental fate: metflurazon degrades 5–8 times faster in soil than norflurazon, making persistence predictions non-transferable between the two compounds [4]. For any application where metabolic activation kinetics, species-selective toxicity, or differential environmental persistence are experimental variables or design parameters, substituting metflurazon with a directly active analog will invalidate the study or process outcome.

Risk Factor
Metflurazon
Norflurazon / Direct PDS Inhibitor
Phytotoxicity Mechanism
Conditional on CYP450 N-demethylation; inactive without bioactivation
Direct PDS inhibition; active without metabolic activation
Soil Persistence
Substantially shorter soil half-life; degradation more temperature-sensitive
Prolonged persistence; carryover risk markedly higher
Species Selectivity
Selectivity governed by N-demethylase expression; wide sensitivity range across species
Direct activity; species sensitivity differences unrelated to bioactivation capacity

Quantitative Differentiation Evidence: Metflurazon vs. Norflurazon and In-Class Bleaching Herbicides


Pro-Herbicide Bioactivation Requirement: Metflurazon Is Intrinsically Non-Phytotoxic Until N-Demethylated to Norflurazon

Metflurazon itself lacks direct phytoene desaturase (PDS) inhibitory activity; its herbicidal action depends entirely on N-demethylation to norflurazon by cytochrome P450 monooxygenases [1]. In Chlorella fusca, as little as 10% of the initially applied 1 µM metflurazon (i.e., 0.1 µM bioactivated norflurazon) is sufficient to induce the full bleaching process [1]. By contrast, norflurazon acts as a direct, potent PDS inhibitor with an in vitro I50 of 0.12 µM and a Ki of 0.09 µM, requiring no metabolic activation whatsoever [2]. The pro-herbicide nature of metflurazon was definitively established by demonstrating that metflurazon-treated Chlorella cells that lose the ability to N-demethylate the compound become completely resistant, whereas norflurazon remains fully active against these same cells [3].

Bioactivation
Head-to-head
Metflurazon: non-phytotoxic until CYP450 N-demethylation to norflurazon. 0.1 µM bioactivated norflurazon sufficient for full bleaching. Norflurazon: direct PDS inhibitor, I50 0.12 µM, no activation required.
Enables metabolism-gated phytotoxicity studies not possible with direct inhibitors.
Chlorella fusca in vivo bleaching assay; Capsicum annuum in vitro PDS assay.
Pro-herbicide activation Cytochrome P450 metabolism Carotenoid biosynthesis inhibition

Soil Persistence: Metflurazon Degrades 5.4- to 7.8-Fold Faster Than Norflurazon Under Identical Conditions

In a controlled head-to-head soil incubation study conducted in sandy loam soil, metflurazon (SAN 6706) and norflurazon (SAN 9789) were incubated at multiple temperatures for 210 days [1]. At 20 °C, metflurazon exhibited a half-life of 50 days compared to 270 days for norflurazon—a 5.4-fold difference. At 35 °C, metflurazon's half-life was 9 days versus 70 days for norflurazon—a 7.8-fold difference [1]. The Arrhenius activation energy for degradation was 15.8 kcal/mol for metflurazon and 11.8 kcal/mol for norflurazon, indicating that metflurazon degradation is more temperature-sensitive [1]. Metflurazon was dissipated by 10%, 80%, and 97% from soil at 5 °C, 20 °C, and 35 °C respectively over the incubation period, and was converted to norflurazon and a demethylated metabolite; degradation was inhibited by chloroform, suggesting microbial mediation [1].

Soil Half-Life
Head-to-head
Metflurazon 50 d (20 °C) vs Norflurazon 270 d — 5.4× difference. At 35 °C: 9 d vs 70 d — 7.8× difference. Ea metflurazon 15.8 kcal/mol, norflurazon 11.8 kcal/mol.
Supports environmental fate modeling with reduced persistence profile.
Sandy loam soil, 210-d incubation (Rahn & Zimdahl 1973).
Environmental fate Soil half-life Herbicide persistence

Species-Selective Bioactivation: Chlorella fusca Is 25- to 80-Fold More Sensitive to Metflurazon Than Chlorella sorokiniana Due to Differential P450 N-Demethylase Activity

Quantitative structure-activity relationship (QSAR) analysis combined with in vivo biotransformation assays across two unicellular green algal species revealed that Chlorella fusca is 25 to 80 times more sensitive to metflurazon than Chlorella sorokiniana [1]. This differential sensitivity was mechanistically linked to N-demethylase activity: the apparent Km of metflurazon-N-demethylase indicated a 10-fold higher substrate affinity in C. fusca compared to C. sorokiniana [1]. The N-demethylation was confirmed to be mediated by cytochrome P450 monooxygenases, as demonstrated by inhibition with piperonylbutoxide, 1-aminobenzotriazole, tetcyclacis, and cinnamic acid [1]. Furthermore, N-demethylase activity varied distinctly depending on the stage of cell development within the cell cycle, introducing an additional temporal dimension to metflurazon's species-selective activity that is absent for directly active PDS inhibitors [1].

Species Selectivity
Head-to-head
C. fusca 25–80× more sensitive than C. sorokiniana. Apparent Km of N-demethylase 10-fold lower in C. fusca. Sensitivity varies with cell cycle stage.
Mechanistic probe for P450 substrate specificity and QSAR modeling.
Two algal species; inhibitor panel confirms CYP450 mediation (Thies et al. 1996).
Species selectivity Cytochrome P450 Quantitative structure-activity relationship

Crop Tolerance Mechanism: Differential Root Retention and Translocation Govern Metflurazon Selectivity Between Cotton (Tolerant) and Soybean/Maize (Susceptible)

A paired radiotracer study using ¹⁴C-labeled metflurazon (SAN 6706) and norflurazon (SAN 9789) across three crop species demonstrated that differences in absorption and translocation are major determinants of species tolerance [1]. Autoradiographic and combustion analyses showed that tolerant cotton (cv. Coker 203) retained most absorbed radioactivity in the roots, whereas susceptible soybean (cv. Lee) and highly susceptible maize (WF 9) translocated significantly more radioactivity into the shoots [1]. Critically, the rapid degradation of metflurazon by maize and soybean via N-demethylation did not represent a detoxification mechanism—the primary degradation product, norflurazon, was more phytotoxic than the parent compound [1]. This establishes a unique 'lethal synthesis' paradigm: susceptible species actively bioactivate metflurazon to a more toxic metabolite, while tolerant cotton avoids toxicity primarily through restricted translocation rather than metabolic detoxification [1].

Crop Translocation
Head-to-head
Cotton retains metflurazon in roots (tolerant); soybean and maize translocate to shoots, where N-demethylation produces more toxic norflurazon — lethal synthesis.
Demonstrates translocation + bioactivation as selectivity determinants.
¹⁴C radiotracer study in cotton, soybean, maize (Strang & Rogers 1974).
Crop selectivity Herbicide translocation Metabolic toxification

PSII Electron Transport Inhibition: Metflurazon Is a More Potent Photosystem II Inhibitor Than Norflurazon in Algal Systems

A comparative study of three pyridazinone herbicides—SAN 6706 (metflurazon), SAN 9785, and SAN 9789 (norflurazon)—across three algal systems (Chlorella, Scenedesmus, and Anacystis) determined I50 values for inhibition of photosynthetic electron transport (H₂O → benzoquinone) [1]. Metflurazon (SAN 6706) and SAN 9785 were consistently stronger inhibitors of PSII electron transport than norflurazon (SAN 9789), with the inhibition potency ranking: SAN 6706 ≥ SAN 9785 > SAN 9789 [1]. The I50 values obtained from photosynthetic particles isolated from Chlorella cells were similar to those from whole cells, confirming that the cell wall does not act as a barrier [1]. The site of action was localized to the reducing side of PSII, and the light-dependent portion of the electron transport curve was more sensitive to inhibition than the light-independent portion [1]. This secondary mode of action—direct PSII electron transport inhibition—is mechanistically distinct from the primary PDS-inhibitory (bleaching) activity of norflurazon and adds a complementary dimension to metflurazon's overall herbicidal profile [1].

PSII Inhibition
Reported
PSII electron transport inhibition potency ranking: SAN 6706 (metflurazon) ≥ SAN 9785 > SAN 9789 (norflurazon) across Chlorella, Scenedesmus, Anacystis.
Indicates dual-mode activity: pro-herbicide PDS inhibition plus direct PSII inhibition.
Whole cells and isolated particles; H₂O → benzoquinone assay (Samuel & Bose 1987).
Photosystem II inhibition Electron transport Pyridazinone structure-activity relationship

Bleaching Reversibility and Concentration-Dependent Kinetics: Metflurazon-Induced Chlorosis Is a Metabolically Governed, Reversible Process Distinct from Photochemical Bleaching

Detailed time-course analysis of metflurazon-induced bleaching in synchronized Chlorella fusca cells revealed that the process is metabolically directed rather than a simple photochemical event [1]. At 1 µM metflurazon, cell division was completely inhibited, yet photosynthetic oxygen evolution and respiratory oxygen consumption remained unaffected during the first 6 hours, with gradual inhibition thereafter [1]. Pigment analysis during the bleaching process identified two distinct phases: an accumulation phase (0–6 h) during which chlorophyll accumulated to 380% of initial levels at 1 µM, followed by a degradation phase where chlorophyll breakdown proceeded 5-fold faster at 1 µM than at 100 µM treatment [1]. Continuous culture of fully bleached (white) cells resulted in spontaneous regeneration to green, photosynthetically competent cells after 96, 240, and 384 hours for 1, 10, and 100 µM metflurazon, respectively [1]. Regenerated cells were completely resistant to subsequent metflurazon challenge due to altered membrane permeability to phenylpyridazinones and inhibited N-demethylation capacity [1][2]. This reversible, metabolism-dependent bleaching contrasts with the irreversible photodestruction caused by direct photobleaching agents.

Bleaching Reversibility
Supporting evidence
Chlorophyll hyperaccumulation to 380% at 1 µM; concentration-dependent regeneration in 96–384 h. Regenerated cells become resistant via altered permeability and suppressed N-demethylation.
Reported reversible bleaching phenotype supports recovery and resistance mechanism studies.
Synchronized Chlorella fusca; metflurazon at 1–100 µM (Tantawy & Grimme 1982).
Bleaching reversibility Chlorophyll degradation kinetics Herbicide recovery

Optimal Application Scenarios for Metflurazon (CAS 23576-23-0) Based on Verified Differentiation Evidence


Cytochrome P450 Bioactivation Research and Pro-Herbicide Probe Compound Studies

Metflurazon is the definitive probe compound for investigating cytochrome P450-mediated herbicide bioactivation. Its 10-fold differential N-demethylase Km between Chlorella species [1] and the 25- to 80-fold species sensitivity range [1] provide a quantitatively calibrated system for studying P450 substrate specificity, enzyme kinetics, and inhibitor screens using established inhibitor panels (piperonylbutoxide, 1-aminobenzotriazole, tetcyclacis) [1]. Unlike directly active herbicides, metflurazon enables conditional phytotoxicity experiments where bioactivation can be experimentally modulated, making it essential for P450 enzymology in plant and algal systems.

Comparative Environmental Fate and Soil Persistence Modeling

For environmental fate studies requiring a pyridazinone herbicide with reduced soil carryover risk, metflurazon's 5.4- to 7.8-fold shorter half-life versus norflurazon (50 vs. 270 days at 20 °C; 9 vs. 70 days at 35 °C) [2] and its higher Arrhenius activation energy (15.8 vs. 11.8 kcal/mol) [2] make it the preferred candidate for controlled-release formulation development and temperature-dependent degradation modeling. Its microbial degradation pathway, convertibility to norflurazon, and chloroform sensitivity [2] support use as a tracer for studying soil microbial N-demethylation activity.

Crop Selectivity and 'Lethal Synthesis' Mechanism Studies

Metflurazon uniquely demonstrates a 'lethal synthesis' selectivity paradigm: tolerant cotton retains the compound in roots while susceptible soybean and maize actively translocate it to shoots and bioactivate it to the more phytotoxic norflurazon [3]. This makes metflurazon indispensable for research on herbicide selectivity mechanisms driven by differential translocation and metabolic toxification—a paradigm not accessible with directly active bleaching herbicides. Radiolabeled metflurazon studies [3] can differentiate between tolerance conferred by restricted translocation versus enhanced detoxification.

Reversible Chlorosis and Photosynthetic Apparatus Recovery Dynamics Research

Metflurazon is uniquely suited for studies of herbicide recovery and acquired resistance due to its fully reversible bleaching phenotype. The concentration-dependent regeneration timeline (96–384 h for 1–100 µM) and the biphasic pigment accumulation-degradation kinetics (380% chlorophyll hyperaccumulation at 1 µM; 5-fold faster degradation at low vs. high concentration) [4][5] provide quantitative benchmarks unavailable with irreversible bleaching agents. Regenerated cells' stable resistance via altered membrane permeability and suppressed N-demethylation [5] further enables investigation of non-target-site resistance mechanisms.

Application
Selection Property
Validation Focus
CYP450 bioactivation & pro-herbicide probe studies
Conditional phytotoxicity gated by N-demethylation capacity; differential enzyme kinetics across species
P450 enzyme kinetics, inhibitor panel screens, and species sensitivity calibration
Environmental fate & soil persistence modeling
Markedly shorter soil half-life vs norflurazon; higher temperature sensitivity of degradation
Temperature-dependent degradation kinetics, microbial N-demethylation pathway tracing
Crop selectivity & lethal synthesis mechanism studies
Differential root-to-shoot translocation coupled with metabolic toxification to norflurazon
Translocation vs detoxification mechanism differentiation using radiotracer approaches
Reversible chlorosis & acquired resistance research
Concentration-dependent regeneration timeline; stable resistance after recovery
Resistance mechanism via altered membrane permeability and suppressed N-demethylation
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